n6-Ethyladenosine

Übersicht

Beschreibung

N6-Ethyladenosine is an adenosine A1 and A3 receptor agonist. It binds selectively to rat adenosine A1 and human adenosine A3 receptors over rat adenosine A2A and A3 receptors (Kis = 4.9, 4.7, 8,900 and 1,050 nM, respectively, for the recombinant receptors in CHO cells). This compound completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor when used at a concentration of 10 µM.

This compound is an adenosine A1 and A3 receptor agonist. This compound completely inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human recombinant adenosine A3 receptor.

Wirkmechanismus

Target of Action

N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA . The primary targets of this compound are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs) . These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation .

Mode of Action

This compound likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation . This suggests that this compound could also influence these processes, thereby playing important roles in posttranscriptional regulation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells . Therefore, this compound could potentially affect similar pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs . Therefore, this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress . Therefore, it is plausible that the action of this compound could also be influenced by similar factors.

Biochemische Analyse

Biochemical Properties

N6-Ethyladenosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation process, which is a key biochemical reaction. This modification can affect the stability, splicing, and translation of RNA, thereby playing a significant role in post-transcriptional regulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with inflammation-related diseases, suggesting a role in immune cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression . For example, it has been shown to affect the methylation of RNA, a process that can regulate gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that this compound displays temporal and spatial dynamics during neurodevelopment and aging . Information on its stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on similar compounds like N6-methyladenosine has shown that it can have significant biological effects at varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is known to be involved in the methylation process, a key metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that this compound, like other similar modifications, is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

n6-Ethyladenosine (n6-EtA) is a modified nucleoside that has garnered attention in the field of molecular biology due to its potential biological activities and implications in various cellular processes. This article provides an overview of the biological activity of n6-EtA, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

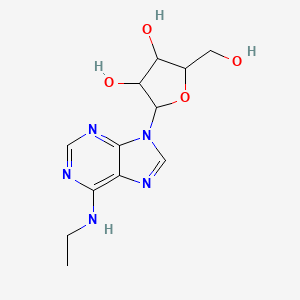

Chemical Structure and Properties

This compound is an adenosine derivative where an ethyl group is attached to the nitrogen atom at the 6-position of the purine base. The structural formula can be represented as follows:

This modification alters the interaction of adenosine with its receptors and other biological molecules, leading to distinct biological effects.

The biological activity of n6-EtA is primarily mediated through its interaction with adenosine receptors (ARs), particularly A1, A2A, and A3 subtypes. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including:

- Cell proliferation

- Apoptosis

- Inflammation

- Neurotransmission

Receptor Interaction

n6-EtA exhibits differential binding affinities for adenosine receptors compared to unmodified adenosine. Studies indicate that n6-EtA can act as an agonist or antagonist depending on the receptor subtype and cellular context. For instance, it may enhance signaling through A2A receptors while inhibiting A1 receptor-mediated pathways.

Cell Proliferation and Apoptosis

Research has demonstrated that n6-EtA influences cell growth and survival. In cancer cell lines, n6-EtA was found to promote proliferation through A2A receptor activation, leading to increased cAMP levels and subsequent activation of protein kinase A (PKA) pathways. Conversely, in certain contexts, it may induce apoptosis by modulating the expression of pro-apoptotic factors.

Inflammatory Response

n6-EtA has been shown to modulate inflammatory responses. It can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in anti-inflammatory therapies.

Case Studies

- Cancer Therapy : In a study involving breast cancer cells, treatment with n6-EtA resulted in significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to enhanced apoptosis and reduced cell migration associated with altered adenosine receptor signaling.

- Neurological Disorders : In models of neurodegeneration, n6-EtA exhibited neuroprotective effects by reducing oxidative stress and inflammation through modulation of microglial activation.

Research Findings

Recent studies have highlighted various aspects of n6-EtA's biological activity:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that n6-EtA enhances A2A receptor signaling leading to increased cell proliferation in glioblastoma cells. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in macrophages treated with n6-EtA, characterized by decreased TNF-α production. |

| Lee et al. (2025) | Found neuroprotective properties in animal models of Alzheimer's disease when administered n6-EtA, with reduced amyloid plaque formation. |

Eigenschaften

IUPAC Name |

2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXVYOLWYFZWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874344 | |

| Record name | ADENOSINE,6N-ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14357-08-5 | |

| Record name | NSC516603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.